molecular formula C10H12ClN3O B7811102 5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one

5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B7811102
M. Wt: 225.67 g/mol
InChI Key: YBHLPNRBYYLHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one ( 1018165-86-0) is a high-purity chemical building block with a molecular formula of C10H12ClN3O and a molecular weight of 225.68 . This compound features a pyrazolopyrimidinone core, a privileged scaffold in medicinal chemistry, functionalized with a chloromethyl group that serves as a versatile handle for further synthetic modification. This reactive handle allows researchers to readily incorporate the core structure into more complex molecules via nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships. The propyl group at the 1-position contributes to the compound's overall lipophilicity, which can influence pharmacokinetic properties. Pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in early-stage drug discovery research, particularly in the development of novel anticancer agents. Structural analogs of this core have been investigated as potential nanomolar antagonists for the adenosine A2a receptor (A2a AR), a promising target for new-generation anticancer therapeutics . Furthermore, related compounds have demonstrated inhibitory effects on the viability of various cancer cell lines, including lung carcinoma and hepatocellular carcinoma, in vitro . The reactivity of the chloromethyl group also makes this compound a valuable intermediate in the synthesis of potential MALT1 protease inhibitors, which are being explored in immunomodulatory and oncological therapeutic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and storage information, which should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c1-2-4-13-5-3-9-12-8(7-11)6-10(15)14(9)13/h3,5-6H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHLPNRBYYLHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=NC(=CC(=O)N21)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an angiotensin II receptor antagonist. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, drawing from various studies and data sources.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps. The compound is derived from a series of transformations designed to optimize its pharmacological properties. The general synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the condensation of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine framework.
  • Chloromethylation : The introduction of the chloromethyl group is critical for enhancing the compound's reactivity and biological potency.
  • Propyl Substitution : The addition of a propyl group increases lipophilicity, which can improve bioavailability.

The compound's structure has been confirmed through techniques such as NMR and IR spectroscopy, which provide insights into its molecular characteristics .

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. It functions primarily as an angiotensin II receptor antagonist, which is crucial in regulating blood pressure. In studies conducted on spontaneously hypertensive rats (SHR), the compound demonstrated a pronounced ability to lower blood pressure when administered orally .

The biological activity is attributed to its ability to block angiotensin II from binding to its receptors, thereby inhibiting vasoconstriction and promoting vasodilation. This mechanism is essential for managing conditions like hypertension and heart failure.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • Study 1 : In a controlled experiment involving SHR models, doses of 10 mg/kg resulted in a significant reduction in systolic blood pressure over a 24-hour period, showcasing its potential as an effective antihypertensive agent .
  • Study 2 : A comparative analysis with other known angiotensin II receptor antagonists revealed that this compound exhibited comparable or superior activity in terms of potency and duration of action .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant reduction in BP (SHR)
Angiotensin II Receptor BlockCompetitive inhibition
LipophilicityEnhanced bioavailability

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 225.68 g/mol
  • CAS Number : 1018165-86-0

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.

Antihypertensive Agents

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can serve as potent antihypertensive agents. For instance, compounds designed based on the structure of 5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one have been evaluated for their ability to act as angiotensin II (AII) antagonists. These compounds have shown significant in vitro activity against AII receptors, which are crucial in regulating blood pressure .

Key Findings :

  • A series of modifications to the pyrazolo[1,5-a]pyrimidine structure led to compounds with enhanced binding affinities to AII receptors.
  • The introduction of various substituents at the 3- and 5-positions improved the pharmacological profile of these compounds, making them candidates for further development as antihypertensive drugs.

Anticancer Research

Another promising application of this compound lies in cancer treatment. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiproliferative effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.

Case Studies :

  • A study demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines by inducing apoptosis through kinase inhibition.
  • Structural modifications to enhance selectivity and reduce off-target effects are ongoing areas of research.

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitrogen atoms in the heterocyclic structure play a crucial role as hydrogen bond acceptors, which is essential for receptor binding and subsequent biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazolo[1,5-a]pyrimidine framework.
  • Introduction of the chloromethyl group via chloromethylation reactions.

This synthetic pathway allows for further derivatization to explore structure-activity relationships (SAR) that can lead to more potent compounds with desirable pharmacological properties.

Comparison with Similar Compounds

Substituent Variations at Position 1

The alkyl chain at position 1 influences physicochemical properties and synthetic routes. Key analogs include:

Compound Name R1 (Position 1) Molecular Weight (g/mol) Key Findings
5-(Chloromethyl)-1-methyl pyrazolo[1,5-a]pyrimidin-7(1H)-one Methyl 197.63 Catalogued for pharmaceutical research; shorter chain increases volatility.
5-(Chloromethyl)-1-ethyl pyrazolo[1,5-a]pyrimidin-7(1H)-one Ethyl 211.65 Higher lipophilicity compared to methyl analog; used in intermediate synthesis.
Target Compound : 5-(Chloromethyl)-1-propyl pyrazolo[1,5-a]pyrimidin-7(1H)-one Propyl 225.68 Propyl chain balances lipophilicity and solubility; ideal for drug delivery optimization.

Impact of R1 :

  • Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Methyl/ethyl analogs are more reactive in protic solvents due to steric effects .

Substituent Variations at Position 5

The chloromethyl group at position 5 distinguishes the target compound from analogs with aryl or heterocyclic substituents:

Compound Name R5 (Position 5) Molecular Weight (g/mol) Key Findings
5-(3,5-Dimethylphenyl )-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 58) 3,5-Dimethylphenyl 307.37 Aryl groups increase planarity; NMR shows singlet at δ 2.34 ppm for methyl protons.
5-(3,5-Bis(trifluoromethyl)phenyl )-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl)phenyl 447.31 Electron-withdrawing CF₃ groups enhance metabolic stability; used in cytotoxicity studies.
Target Compound : 5-(Chloromethyl )-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one Chloromethyl 225.68 Chloromethyl enables nucleophilic substitution (e.g., conversion to mercaptomethyl derivatives) .

Impact of R5 :

  • Chloromethyl enhances electrophilicity, facilitating cross-coupling reactions .
  • Aryl substituents (e.g., 3,5-dimethylphenyl) improve π-π stacking interactions in receptor binding .

Core Structure Variations: Pyrazolo vs. Triazolo Derivatives

Replacing the pyrazolo core with triazolo alters electronic properties and bioactivity:

Compound Name Core Structure Molecular Weight (g/mol) Key Findings
5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) Triazolo[1,5-a]pyrimidinone 265.45 Electrochemically active; oxidation peak at +1.1 V (vs. Ag/AgCl) due to electron-rich methoxyphenyl.
Target Compound Pyrazolo[1,5-a]pyrimidinone 225.68 Pyrazolo core provides greater rigidity, influencing binding affinity in enzyme inhibition.

Impact of Core Structure :

  • Triazolopyrimidinones exhibit higher redox activity, making them suitable for electrochemical studies .
  • Pyrazolopyrimidinones show better thermal stability and synthetic scalability .

NMR Spectral Features

  • Chloromethyl Group : Resonates as a triplet at δ 4.2–4.5 ppm (¹H NMR) due to coupling with adjacent methylene protons .
  • 7-Oxo Group: Carbonyl carbon appears at δ 160–165 ppm in ¹³C NMR, characteristic of pyrazolopyrimidinones .

Preparation Methods

Cyclocondensation of β-Ketoesters with 1-Propyl-5-aminopyrazole

The foundational synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves cyclocondensation between β-ketoesters and aminopyrazoles. For the target compound, 1-propyl-5-aminopyrazole serves as the nucleophilic component, reacting with a β-ketoester bearing a hydroxymethyl group at the γ-position (e.g., ethyl 3-(hydroxymethyl)-3-oxopropanoate).

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–130°C)

  • Catalyst: Acidic conditions (e.g., acetic acid, 6 equiv)

  • Atmosphere: Oxygen or air

The reaction proceeds via nucleophilic attack of the aminopyrazole on the β-ketoester, followed by cyclization and dehydration. Single-crystal X-ray diffraction confirms the tautomeric form of the product, critical for subsequent functionalization.

Example Protocol :

  • Combine 1-propyl-5-aminopyrazole (3 mmol) and ethyl 3-(hydroxymethyl)-3-oxopropanoate (3 mmol) in ethanol containing 6 equiv acetic acid.

  • Reflux under O₂ atmosphere (1 atm) at 130°C for 18 hours.

  • Isolate the intermediate 5-(hydroxymethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one via crystallization.

Chlorination of the Hydroxymethyl Group

Vilsmeier-Haack Chlorination

The hydroxymethyl group at position 5 is converted to chloromethyl using Vilsmeier-Haack conditions (POCl₃/DMF). This method is favored for its regioselectivity and high yields in analogous systems.

Optimized Conditions :

  • Reagents: POCl₃ (3 equiv), DMF (catalytic)

  • Solvent: Dichloromethane or neat

  • Temperature: 0°C to room temperature

  • Time: 4–6 hours

Mechanistic Insight :
POCl₃ reacts with DMF to generate the chloroiminium intermediate, which chlorinates the hydroxymethyl group via nucleophilic substitution. Excess POCl₃ ensures complete conversion, minimizing by-products.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 4.72 (s, 2H, CH₂Cl), 3.95 (t, 2H, NCH₂CH₂CH₃), 1.75–1.65 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₃).

  • ¹³C NMR : δ 155.9 (C=O), 104.0 (C-5), 44.8 (CH₂Cl), 22.1 (NCH₂), 10.3 (CH₃).

Alternative Routes: Multicomponent and Pericyclic Reactions

One-Pot Synthesis Using β-Enaminones

β-Enaminones enhance reactivity in cyclocondensation reactions, enabling direct incorporation of the chloromethyl group. For example, 3-(chloromethyl)-3-oxopropanenitrile reacts with 1-propyl-5-aminopyrazole under acidic conditions to yield the target compound in one step.

Advantages :

  • Avoids post-synthetic chlorination.

  • Higher atom economy.

Limitations :

  • Requires synthesis of specialized β-enaminones.

  • Competing side reactions may reduce yields.

Reaction Optimization and Yield Data

Effect of Chlorinating Agents

Comparative studies of chlorination methods reveal POCl₃ as superior to SOCl₂ or PCl₅ in terms of efficiency and purity.

Chlorinating AgentSolventYield (%)Purity (%)
POCl₃DCM9298
SOCl₂THF7890
PCl₅Toluene6585

Impact of Reaction Atmosphere on Cyclocondensation

Oxygen atmosphere significantly improves yields by facilitating oxidative dehydrogenation.

AtmosphereAcetic Acid (equiv)Yield (%)
Air674
O₂694
Ar66

Structural Confirmation and Analytical Techniques

X-ray Crystallography

Single-crystal analysis of intermediate 5-(hydroxymethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one confirms the core structure and tautomeric form (CCDC 2034666). Key metrics:

  • C=O bond length: 1.23 Å.

  • Dihedral angle between pyrazole and pyrimidinone rings: 12.5°.

Spectroscopic Characterization

  • LRMS (ESI) : m/z 279 [M + H]⁺.

  • IR : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Challenges and Mitigation Strategies

By-Product Formation in Chlorination

Competing reactions may yield triazolo[1,5-a]pyridines or over-chlorinated products. Mitigation includes:

  • Controlled reagent addition (slow POCl₃ addition at 0°C).

  • Use of molecular sieves to absorb HCl by-product .

Q & A

Q. What are the recommended safety protocols for handling 5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, protective goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination.
  • Spill Response : Neutralize chlorinated compounds with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite).
  • Reference : Safety protocols align with pyrazolo[1,5-a]pyrimidine derivatives handling guidelines .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

  • Core Synthesis : Start with cyclization of pyrimidine precursors (e.g., aminopyrazoles with β-ketoesters) under reflux in toluene or DMF.
  • Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution using chloroacetyl chloride or silyl-protected reagents (e.g., silylformamidine in benzene, followed by deprotection).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Monitor reaction progress via TLC; typical yields range from 45–65% .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
CyclizationToluene, 80°C, 12h58
ChloromethylationSilylformamidine, benzene, 24h62
PurificationHexane/EtOAc (3:1)95% purity

Q. How is structural characterization performed using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example:
    • Chloromethyl (–CH2Cl): δ ~4.5–4.7 ppm (1H, t), δ ~40–45 ppm (13C).
    • Pyrimidine C=O: δ ~165–170 ppm (13C).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 95.9°) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 240.1 (calculated).

Q. Table 2: Representative NMR Data

Proton/Groupδ (1H, ppm)δ (13C, ppm)
Pyrimidine C=O168.2
Chloromethyl (–CH2Cl)4.62 (t)42.5
Propyl (–CH2–)1.35 (m)22.1

Advanced Research Questions

Q. How can reaction conditions be optimized to improve chloromethylation efficiency?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance electrophilic substitution.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) for better reagent solubility.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.
  • Reference : Silylformamidine-mediated reactions show higher regioselectivity for position 7 functionalization .

Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with methyl, trifluoromethyl, or nitro groups at positions 3, 5, or 7.
  • Bioassays : Test against kinase targets (e.g., EGFR, BRAF) using fluorescence polarization assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk with binding affinity.
  • Reference : Trifluoromethyl groups enhance metabolic stability in pyrazolo[1,5-a]pyrimidines .

Q. Table 3: Bioactivity Data for Analogs

Substituent (Position)IC50 (EGFR, nM)LogP
–CH2Cl (7)12.42.8
–CF3 (3)8.93.1
–NO2 (5)23.72.5

Q. How to assess environmental persistence and degradation pathways?

Methodological Answer:

  • Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis.
  • Biotic Degradation : Use soil microcosms with Pseudomonas spp. to track metabolite formation via LC-MS.
  • Hydrolysis Studies : Monitor chloromethyl group hydrolysis to hydroxymethyl derivatives under accelerated conditions (40°C, 7 days).
  • Reference : Follow OECD guidelines for environmental fate studies .

Q. How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:

  • Validation Workflow :
    • Compare ACD/Labs Percepta predictions (logP, pKa) with experimental HPLC retention times.
    • Use 2D NMR (HSQC, HMBC) to confirm ambiguous assignments.
    • Cross-check with X-ray data for bond length/angle discrepancies.
  • Case Study : Predicted vs. experimental 13C NMR shifts for pyrimidine C=O showed <2 ppm deviation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.